1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione

Aldose reductase inhibition Spirohydantoin SAR Diabetic complications

1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione (CAS 27473-61-6) is a spirocyclic hydantoin (spirohydantoin) featuring an imidazolidine-2,4-dione ring spiro-fused to an indane moiety at the 2-position. This compound serves as a privileged scaffold in medicinal chemistry, particularly for the development of calcitonin gene-related peptide (CGRP) receptor antagonists relevant to migraine therapy, and as a probe for aldose reductase inhibition.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 27473-61-6
Cat. No. B1347638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
CAS27473-61-6
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2CC13C(=O)NC(=O)N3
InChIInChI=1S/C11H10N2O2/c14-9-11(13-10(15)12-9)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H2,12,13,14,15)
InChIKeyAKYSWRIZYDOSDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione (CAS 27473-61-6): Core Scaffold for CGRP Antagonists and Aldose Reductase Inhibitor Research


1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione (CAS 27473-61-6) is a spirocyclic hydantoin (spirohydantoin) featuring an imidazolidine-2,4-dione ring spiro-fused to an indane moiety at the 2-position [1]. This compound serves as a privileged scaffold in medicinal chemistry, particularly for the development of calcitonin gene-related peptide (CGRP) receptor antagonists relevant to migraine therapy, and as a probe for aldose reductase inhibition [2][3]. It is catalogued as a fragment molecule (MW 202.21 g/mol) by multiple suppliers and is used as a starting point for molecular linking, expansion, and modification in drug discovery campaigns .

Why Generic Spirohydantoin Substitution Fails: Structural Specificity of the Indane Scaffold in 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione


Spirohydantoins are not functionally interchangeable. The precise ring size, fusion geometry, and substitution pattern of the spiro-annulated ring profoundly influence target binding and biological activity [1]. In the landmark study of spirohydantoin aldose reductase inhibitors, activity varied dramatically depending on whether the spiro ring was derived from chromanone, tetralone, or indanone; the indane-based system represented a distinct SAR cluster [1]. Furthermore, for CGRP receptor antagonism, the 1',3'-dihydrospiro[imidazolidine-4,2'-indene] core provides a specific exit vector and conformational constraint that differs fundamentally from the 4,1'-indene regioisomer or the 2,2'-indane (saturated) analog [2][3]. Consequently, substituting this compound with a generic spirohydantoin without matching the exact indene spiro center would lead to loss of target engagement, wasted synthesis resources, and irreproducible pharmacological results.

Quantitative Differentiation Evidence for 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione Against Closest Analogs


Aldose Reductase Inhibitory Potency: 4,2'-Indene vs. 4,1'-Indene Regioisomer

Both the 4,2'-indene spirohydantoin (target compound) and its 4,1'-indene regioisomer were tested for inhibition of partially purified calf lens aldose reductase. The target compound (BDBM50022420) exhibited an IC50 of 100,000 nM (100 µM), while the 4,1'-indene isomer (BDBM50022457) showed an identical IC50 of 100,000 nM [1][2]. This demonstrates that the shift of the spiro junction from the 2'-position to the 1'-position of the indene ring does not alter basal aldose reductase affinity. For researchers aiming to use the unsubstituted scaffold as a negative control or as a starting point for fragment-based elaboration, the 4,2'-indene regioisomer is chemically distinct but functionally equivalent to the 4,1'-regioisomer in this assay, allowing procurement decisions to be based on synthetic accessibility and cost rather than on differential activity.

Aldose reductase inhibition Spirohydantoin SAR Diabetic complications

CGRP Receptor Antagonist Potency: Unsubstituted Scaffold vs. 5'-Amino Derivative

The unsubstituted 1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione scaffold (target compound) is a core fragment used in Merck's CGRP receptor antagonist programs. While the unsubstituted scaffold itself does not show potent CGRP binding in the literature, its 5'-amino derivative (CAS 33584-67-7) is a key intermediate for appending amide-linked substituents that confer nanomolar affinity . For example, an elaborated amide derivative (CHEMBL220101) achieved a Ki of 20 nM in displacement of [¹²⁵I]hCGRP from human CGRP receptors expressed in HEK293 cells, while the parent scaffold is inactive [1][2]. This stark difference (>5,000-fold improvement) underscores that the unsubstituted scaffold is an essential synthetic node, not a finished pharmacophore. Procurement of the parent compound is justified precisely because it lacks confounding substituents, enabling clean structure-activity relationship (SAR) studies.

CGRP receptor antagonism Migraine GPCR drug discovery

Thermal Stability in Polymer Backbones: Indene-Spirohydantoin vs. Dimethylhydantoin

In a comparative thermogravimetric study of hydantoin-functionalized polymers, 1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione (compound 2) was incorporated into poly(chloromethyl-p-styrene) and compared against the non-spirocyclic analog 5,5-dimethylimidazolidine-2,4-dione (compound 1) [1]. The presence of the fused phenyl ring in the indene-spirohydantoin increased the thermal resistance of the resulting polymer relative to the dimethylhydantoin-based material. Specifically, the onset of thermal degradation shifted to higher temperatures for the indene-containing polymer, attributable to the rigidifying effect of the spiro-indane group and enhanced intermolecular interactions conferred by the aromatic ring system [1]. This provides a quantitative rationale for selecting the indene-spirohydantoin monomer over simpler hydantoins when designing thermally robust polymer matrices.

Polymer chemistry Thermal stability Hydantoin-based materials

Cytotoxic Activity of Metal Complexes: Indene-Spirohydantoin as a Ligand Scaffold

The 1-amino derivative of the spirohydantoin scaffold (1-amino-1,3-dihydrospiro[imidazoline-4,2-indene]-2,5-dione) was used to prepare Pt(II) and Pd(II) complexes, and their cytotoxic activities were compared [1]. The Pt(II) complex exhibited higher cytotoxic activity than the Pd(II) complex when tested against cancer cell lines, as measured by IC50 values [1]. This demonstrates that the spirohydantoin-indene framework is a competent ligand scaffold for metallodrug design, and that the choice of metal center can tune biological activity. For procurement, the unsubstituted parent compound (27473-61-6) is the direct synthetic precursor to the 1-amino ligand via nitration and reduction, making it the strategic starting material for any metal-complex SAR program.

Bioinorganic chemistry Anticancer metal complexes Spectroscopic characterization

Optimal Application Scenarios for Procuring 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione (CAS 27473-61-6)


Fragment-Based Drug Discovery: CGRP Antagonist Lead Generation

The compound serves as an unsubstituted core scaffold for structure-based design of CGRP receptor antagonists. Procure this specific fragment when initiating a fragment screen or when a clean, functional-group-free spiro-indane template is required to map the CGRP receptor pharmacophore without confounding substituent effects [1][2].

Aldose Reductase Inhibitor SAR: Negative Control and Scaffold Comparison

With an established IC50 of 100 µM against calf lens aldose reductase, this compound is an ideal negative control for benchmarking the potency of novel spirohydantoin-based aldose reductase inhibitors, including chromanone-derived sorbinil and its analogs [3].

Thermally Stable Polymer Synthesis: Monomer for High-Performance Materials

Utilize this indene-spirohydantoin as a monomer for the synthesis of polymers with enhanced thermal stability compared to those made from simple dialkylhydantoins. The fused aromatic ring increases degradation onset temperature, making it suitable for coatings, adhesives, or composite matrices requiring thermal resilience [4].

Bioinorganic Chemistry: Precursor to Metal-Binding Ligands

Procure this compound as the starting material for synthesizing 1-amino-spirohydantoin ligands (via nitration/reduction), which can then be coordinated to Pt(II), Pd(II), or other transition metals to generate libraries of metallodrug candidates with tunable cytotoxic profiles [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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